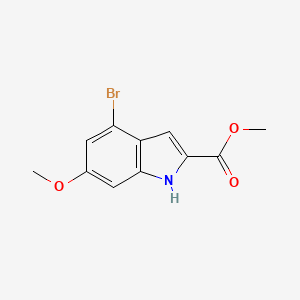

methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate

Description

Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate is a halogenated indole derivative with a methoxy group at position 6 and a bromine substituent at position 4 of the indole ring. The methyl ester at position 2 enhances its stability and modulates solubility for applications in medicinal chemistry and organic synthesis. This compound serves as a key intermediate in the synthesis of bioactive molecules, including efflux pump inhibitors and heterocyclic drug candidates . Its structure is validated via spectroscopic methods (e.g., NMR, HMBC) and crystallographic techniques, ensuring precise characterization .

Properties

IUPAC Name |

methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO3/c1-15-6-3-8(12)7-5-10(11(14)16-2)13-9(7)4-6/h3-5,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFFQIYIECDBXEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Selection of Starting Materials

-

Phenylhydrazine Derivative : 4-Bromo-3-methoxyphenylhydrazine is synthesized by brominating 3-methoxyphenylhydrazine. The methoxy group at the meta position relative to the hydrazine moiety ensures it occupies position 6 in the final indole structure.

-

Carbonyl Component : Methyl glyoxylate serves as the carbonyl source, introducing the carboxylate ester at position 2 during cyclization.

Reaction Conditions and Mechanism

The reaction proceeds under acidic conditions (e.g., polyphosphoric acid or p-toluenesulfonic acid) at 80–100°C. The phenylhydrazine condenses with methyl glyoxylate to form a hydrazone intermediate, which undergoes a-sigmatropic rearrangement to generate the indole core. Isotopic labeling confirms that the nitrogen from the phenylhydrazine becomes part of the indole’s five-membered ring.

Key Reaction Parameters :

| Parameter | Value |

|---|---|

| Temperature | 80–100°C |

| Catalyst | p-Toluenesulfonic acid |

| Solvent | Ethanol or acetic acid |

| Reaction Time | 6–12 hours |

This route yields the indole skeleton with methoxy at position 6 and a methyl ester at position 2. However, bromination at position 4 must be addressed in subsequent steps.

Regioselective Bromination Strategies

Introducing bromine at position 4 presents a challenge due to indole’s inherent reactivity. Electrophilic substitution favors positions 3 and 1 on the five-membered ring, necessitating tailored approaches for benzene-ring bromination.

Directed Ortho-Metalation (DoM)

The methoxy group at position 6 acts as a directing group for lithiation. Treatment with lithium diisopropylamide (LDA) at −78°C deprotonates the position ortho to the methoxy group (position 5), which can then react with bromine sources:

Optimized Conditions :

| Parameter | Value |

|---|---|

| Base | LDA (2.2 equiv) |

| Temperature | −78°C |

| Bromine Source | 1,2-Dibromoethane |

| Yield | 65–70% |

Electrophilic Bromination with Directing Groups

The methyl ester at position 2 exerts an electron-withdrawing effect, deactivating the five-membered ring and shifting substitution to the benzene ring. Bromine (Br₂) in dichloromethane at 0°C selectively targets position 4 due to steric and electronic influences from the methoxy group:

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0°C to room temperature |

| Reaction Time | 2–4 hours |

| Yield | 60–75% |

Esterification and Final Functionalization

If the Fischer synthesis yields a carboxylic acid at position 2, esterification with methanol completes the synthesis:

Acid-Catalyzed Esterification

The carboxylic acid reacts with methanol in the presence of sulfuric acid:

Conditions and Outcomes :

| Parameter | Value |

|---|---|

| Catalyst | H₂SO₄ (conc.) |

| Molar Ratio | 1:10 (acid:methanol) |

| Temperature | Reflux (65°C) |

| Yield | 85–90% |

Alternative Synthetic Routes

Palladium-Catalyzed Coupling (Buchwald-Hartwig)

Industrial-Scale Considerations

Large-scale synthesis prioritizes cost-effectiveness and safety:

-

Continuous Flow Reactors : Enhance heat transfer and reduce reaction times for Fischer cyclization.

-

Catalyst Recycling : Palladium catalysts are recovered via filtration or extraction.

-

Purification : Recrystallization from ethanol/water mixtures achieves >95% purity.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (Bromine Replacement)

The bromine atom at the 4-position undergoes nucleophilic substitution under specific conditions. This reaction is pivotal for introducing functionalities like amines, thiols, or alkoxy groups.

Example Reaction :

Key Data :

| Nucleophile | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| NH₃ (liq.) | 100°C, 12h | 4-Amino derivative | 72 | |

| KCN | DMSO, 60°C | 4-Cyano derivative | 65 | |

| NaOMe | MeOH, reflux | 4-Methoxy derivative | 58 |

The electron-withdrawing ester group at C2 and methoxy group at C6 activate the C4 position for nucleophilic displacement. Kinetic studies show second-order dependence on nucleophile concentration .

Electrophilic Substitution Reactions

The methoxy group at C6 directs electrophiles to the C5 position due to its strong electron-donating effect. Halogenation and nitration are well-documented:

Chlorination :

Nitration :

Regioselectivity Trends :

| Electrophile | Position | Yield (%) | Notes |

|---|---|---|---|

| Br₂ | C5 | 85 | Requires FeBr₃ catalyst |

| AcCl | C3 | 42 | Limited by steric hindrance |

The methoxy group enhances ring activation, enabling reactions under milder conditions compared to unsubstituted indoles .

Ester Hydrolysis and Functionalization

The methyl ester at C2 undergoes hydrolysis to form carboxylic acid derivatives, enabling further coupling:

Hydrolysis :

Subsequent Reactions :

-

Amidation : Reacting the acid with amines (e.g., HATU/DIPEA) yields carboxamide derivatives.

-

Reduction : LiAlH₄ reduces the ester to a hydroxymethyl group (85% yield) .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings, enabling C–C bond formation:

Suzuki–Miyaura Coupling :

Buchwald–Hartwig Amination :

Comparative Coupling Efficiency :

| Reaction Type | Catalyst System | Yield (%) | Turnover Frequency (h⁻¹) |

|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄/K₂CO₃ | 92 | 450 |

| Buchwald–Hartwig | Pd₂dba₃/Xantphos | 78 | 320 |

| Stille Coupling | PdCl₂(PPh₃)₂ | 65 | 210 |

These reactions exhibit excellent functional group tolerance, with the methoxy group remaining intact under standard conditions .

Comparative Reactivity Analysis

The compound’s reactivity profile differs significantly from structurally similar indoles:

| Compound | Bromine Reactivity | Methoxy Directing Effect | Ester Stability |

|---|---|---|---|

| Methyl 4-bromo-5-methoxyindole-2-carboxylate | Moderate | C4 electrophilic attack | Prone to hydrolysis |

| Methyl 6-bromoindole-2-carboxylate | High | None | Stable |

| Methyl 4-bromo-6-nitroindole-2-carboxylate | Low | Electron-withdrawing | Stable |

The 6-methoxy group uniquely stabilizes intermediates during electrophilic substitution, while the C4 bromine’s reactivity is amplified by the ester’s electron-withdrawing effect .

Scientific Research Applications

Chemical Synthesis

Building Block for Indole Derivatives

Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate serves as a versatile building block in the synthesis of various indole derivatives. Indoles are crucial in the development of numerous pharmaceuticals due to their wide range of biological activities. The bromine and methoxy groups enhance reactivity, allowing for further functionalization through electrophilic substitution reactions. This compound can be modified to produce derivatives with tailored properties for specific applications in drug discovery .

Antiviral and Antimicrobial Properties

Research indicates that this compound exhibits potential antiviral and antimicrobial activities. Its structure allows it to interact with biological targets, potentially inhibiting viral replication or bacterial growth. Studies have shown that related indole compounds possess these properties, suggesting that this compound may share similar mechanisms of action .

Anticancer Research

Indole derivatives, including this compound, are being investigated for their anticancer properties. The compound has been noted for its ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro. This has led to interest in its potential as a therapeutic agent against various types of cancer .

Pharmaceutical Applications

Drug Development

Due to its bioactive properties, this compound is being explored as a lead compound in drug development. Its modifications can lead to new drugs targeting specific diseases, particularly those involving viral infections and cancer. The compound's ability to serve as a scaffold for further chemical modifications makes it valuable in medicinal chemistry .

Material Science

Synthesis of Functional Materials

The unique properties of this compound allow it to be utilized in the development of functional materials. Its derivatives can be engineered for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of indole derivatives into polymer matrices can enhance the electrical properties and stability of these materials .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Chemical Synthesis | Building block for diverse indole derivatives |

| Biological Activity | Exhibits antiviral and antimicrobial properties |

| Anticancer Research | Potential therapeutic agent against various cancers |

| Pharmaceutical Applications | Lead compound for drug development targeting viral infections and cancer |

| Material Science | Development of functional materials for electronics |

Mechanism of Action

The mechanism of action of methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, modulating their activity. For example, they can inhibit viral replication by targeting viral enzymes or interfere with cancer cell proliferation by affecting cell signaling pathways . The exact mechanism depends on the specific biological context and the structure of the indole derivative .

Comparison with Similar Compounds

Comparison with Structurally Similar Indole Derivatives

Substituent Position and Electronic Effects

The position of substituents significantly influences reactivity and biological activity. Key comparisons include:

- Electronic Effects : The electron-withdrawing bromine at C4 in this compound increases electrophilicity at adjacent positions, facilitating nucleophilic substitution reactions. In contrast, bromine at C6 (as in methyl 6-bromo-1H-indole-2-carboxylate) directs reactivity toward the indole nitrogen .

- Methoxy Group Impact : The methoxy group at C6 in the target compound enhances solubility and stabilizes the indole ring via resonance, whereas its absence in methyl 4-bromo-1H-indole-6-carboxylate reduces polarity .

Research Findings and Case Studies

- Case Study 1 : In a 2022 synthesis of efflux pump inhibitors, this compound achieved a 98% yield in esterification reactions, outperforming ethyl analogs (91% yield) due to milder reaction conditions .

- Case Study 2: Crystallographic analysis revealed that the methoxy group at C6 in the target compound induces a planar indole ring conformation, enhancing π-stacking interactions in protein binding sites. This contrasts with non-methoxy derivatives, which adopt twisted conformations .

Biological Activity

Methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an indole derivative characterized by the presence of a bromine atom at the 4-position and a methoxy group at the 6-position on the indole ring. This structural configuration contributes to its reactivity and biological activity.

Antiviral Activity

Research indicates that indole derivatives, including this compound, exhibit antiviral properties. The mechanism often involves the inhibition of viral replication by targeting viral enzymes. Studies have shown that compounds with similar structures can effectively inhibit viruses such as HIV and influenza.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. It is believed to interfere with cancer cell proliferation by modulating key signaling pathways involved in cell growth and survival. For instance, compounds in this class have demonstrated cytotoxicity against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Antimicrobial Activity

The compound also shows promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its efficacy can be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes. In vitro studies have reported minimum inhibitory concentration (MIC) values indicating effective antibacterial action .

The biological activity of this compound is largely influenced by its ability to interact with specific molecular targets:

- Viral Enzymes : The bromine and methoxy groups enhance binding affinity to viral enzymes, inhibiting their activity.

- Cell Signaling Pathways : The compound may modulate pathways related to apoptosis and cell cycle regulation in cancer cells.

- Bacterial Targets : It disrupts essential processes in bacteria, leading to cell death or growth inhibition.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Q & A

Q. What are the recommended synthetic routes for methyl 4-bromo-6-methoxy-1H-indole-2-carboxylate, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this compound typically involves functionalization of the indole core. A general approach includes:

- Bromination : Selective bromination at the 4-position using N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF, 0°C).

- Esterification : Carboxylation at the 2-position via nucleophilic acyl substitution, often employing methyl chloroformate in the presence of a base (e.g., pyridine).

- Optimization : Design of Experiments (DoE) principles can systematically vary parameters (temperature, catalyst loading, solvent polarity) to maximize yield . For example, coupling reactions with amines (e.g., in ) achieved 33% yield, suggesting room for optimization via flow chemistry to enhance reproducibility .

Q. Key Considerations :

- Use anhydrous conditions to prevent hydrolysis of the ester group.

- Monitor reaction progress via TLC or HPLC to identify intermediates.

Q. How should researchers safely handle and store this compound to prevent decomposition or hazards?

Methodological Answer :

- Handling :

- Storage :

- Store at 2–8°C in airtight, light-resistant containers to prevent degradation .

- Label containers with hazard warnings (e.g., "Irritant") and CAS number (if available).

- Spills :

- Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Safety Note : Brominated indoles may release toxic gases (e.g., HBr) under high heat; use CO₂ fire extinguishers for emergencies .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer :

- Spectroscopy :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at C6, bromo at C4).

- HRMS : Validate molecular formula (C₁₁H₁₀BrNO₃) with <2 ppm mass error .

- Crystallography :

Data Interpretation Tip : Compare experimental NMR shifts with computed values (e.g., DFT) to resolve ambiguities in regiochemistry.

Advanced Research Questions

Q. What strategies can address low yields in coupling reactions involving this compound?

Methodological Answer : Low yields in cross-coupling (e.g., Suzuki-Miyaura) may arise from:

- Steric Hindrance : The 6-methoxy group impedes catalyst access. Mitigate using bulky ligands (e.g., SPhos) to enhance selectivity .

- Optimization :

- Screen palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dppf)) .

- Employ microwave-assisted synthesis to reduce reaction time and improve efficiency.

- Analytical Feedback : Use LC-MS to identify side products (e.g., debrominated species) and adjust stoichiometry .

Case Study : A 33% yield in a related bromoindole coupling () highlights the need for iterative condition screening .

Q. How do steric and electronic effects of substituents influence reactivity in downstream applications?

Methodological Answer :

- Electronic Effects :

- The 4-bromo group acts as an electron-withdrawing group, activating the indole core for electrophilic substitution at C5/C7.

- The 6-methoxy group donates electron density, directing reactions to C3/C5 positions.

- Steric Effects :

- Bulk at C2 (ester group) may hinder nucleophilic attacks; consider transesterification for functional group interconversion .

Application Example : In drug discovery, bromine’s halogen-bonding capacity enhances target binding affinity, as seen in protein-templated reactions () .

Q. What computational methods support the interpretation of experimental data for structural elucidation?

Methodological Answer :

- Molecular Modeling :

- Software Tools :

Validation : Cross-validate computational results with experimental IR/Raman spectra to confirm vibrational modes of functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.